Substrate Specificity in Penicillin G Amidase: Phenylacetyl Group Tolerance vs. Amino Acid Backbone Constraints
Penicillin amidase from E. coli hydrolyzes amide substrates containing a phenylacetyl group with catalytic constants (kcat) of approximately 50 s⁻¹, demonstrating that the phenylacetyl moiety is well-tolerated across a range of amino acid backbones [1]. However, substitution of the amino acid side-chain dramatically alters enzyme recognition. For example, phenylacetyl-L-phenylalanine and phenylacetyl-D-phenylalanine exhibit kcat,S/kcat,R ratios that decrease from ~1000 to ~10 between pH 5 and 8, while the Km ratio shifts from 0.1 to 0.01 [2]. (R)-2-Phenylacetylamino-hexanedioic acid, with its extended adipic acid backbone, is predicted to occupy a distinct S'1-subsite binding mode relative to phenylacetyl-phenylalanine or phenylacetyl-glycine, leading to different enantioselectivity and conversion profiles.
| Evidence Dimension | Catalytic efficiency (kcat) for phenylacetyl-containing amide substrates |
|---|---|
| Target Compound Data | kcat ≈ 50 s⁻¹ (class-level for phenylacetyl amides) |
| Comparator Or Baseline | 2-Thienylacetyl analogs: kcat slightly decreased |
| Quantified Difference | Phenylacetyl kcat ≈ 50 s⁻¹ vs. 2-thienylacetyl kcat reduced (exact value not specified) |
| Conditions | Penicillin amidase from E. coli, pH 7.5, 25°C |
Why This Matters
This class-level inference indicates that (R)-2-Phenylacetylamino-hexanedioic acid is likely a competent substrate for PGA, but its unique adipic acid backbone will modulate enantioselectivity and binding affinity relative to other N-phenylacetyl amino acids.
- [1] Margolin AL, et al. Substrate specificity of penicillin amidase from E. coli. Biochim Biophys Acta. 1980;616(2):283-9. View Source
- [2] Galunsky B, et al. pH dependence of penicillin amidase enantioselectivity for charged substrates. Biochim Biophys Acta. 1999;1433(1-2):169-78. View Source
